molecular formula C7H10ClN3 B3360047 1-Allyl-5-chloro-3-methyl-1H-pyrazol-4-amine CAS No. 882532-15-2

1-Allyl-5-chloro-3-methyl-1H-pyrazol-4-amine

Cat. No. B3360047
M. Wt: 171.63 g/mol
InChI Key: WMYOEDYDCVPGKT-UHFFFAOYSA-N
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Patent
US07524840B2

Procedure details

A mixture of 0.5 g (0.00248 mole) of 5-chloro-3-methyl-4-nitro-1-(2-propenyl)-1H-pyrazole (XX), 1.6 g (0.0198 mole) of ammonium chloride, 1.6 g of zinc powder, 20 mL of methanol and 20 mL of water was stirred at room temperature for 1 hour. The mixture was filtered, and the filtrate extracted with ethyl acetate. The ethyl acetate layer was dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. Purification of the residue by silica gel chromatography, eluting with ethyl acetate-hexane (1:1) gave 0.10 g of 4-amino-5-chloro-3-methyl-1-(2-propenyl)-1H-pyrazole (XIII), which was identical to the material prepared in Example 88 (method 1) above.
Name
5-chloro-3-methyl-4-nitro-1-(2-propenyl)-1H-pyrazole
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:6]([CH2:7][CH:8]=[CH2:9])[N:5]=[C:4]([CH3:10])[C:3]=1[N+:11]([O-])=O.[Cl-].[NH4+].CO>[Zn].O>[NH2:11][C:3]1[C:4]([CH3:10])=[N:5][N:6]([CH2:7][CH:8]=[CH2:9])[C:2]=1[Cl:1] |f:1.2|

Inputs

Step One
Name
5-chloro-3-methyl-4-nitro-1-(2-propenyl)-1H-pyrazole
Quantity
0.5 g
Type
reactant
Smiles
ClC1=C(C(=NN1CC=C)C)[N+](=O)[O-]
Name
Quantity
1.6 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Name
Quantity
1.6 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by silica gel chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate-hexane (1:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C(=NN(C1Cl)CC=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: CALCULATEDPERCENTYIELD 23.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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